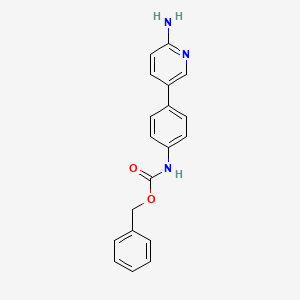

2-Amino-5-(4-Cbz-Aminophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c20-18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-19(23)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWGIKIHRRCWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-26-2 | |

| Record name | Carbamic acid, N-[4-(6-amino-3-pyridinyl)phenyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Methodologies for 2 Amino 5 4 Cbz Aminophenyl Pyridine and Its Complex Derivatives

Synthesis of Core Pyridine (B92270) Intermediates

The foundation of the target molecule is the substituted 2-aminopyridine (B139424) ring. The synthesis of this core intermediate requires careful consideration of regioselectivity to ensure the correct placement of substituents, particularly at the C-5 position, which is destined for coupling with the aminophenyl group.

Achieving regiocontrol in the functionalization of pyridine rings, especially those bearing an activating amino group, is a central challenge in heterocyclic chemistry. The amino group at the C-2 position strongly directs electrophilic substitution, but a variety of methods have been developed to achieve functionalization at other positions, such as C-5.

One powerful strategy is the directed ortho-metalation (DoM) , where a directing group on the pyridine ring or its nitrogen atom facilitates deprotonation at an adjacent position. For instance, protecting the amino group of 3-aminopyridine (B143674) with a pivaloyl group allows for regioselective lithiation at the C-4 position. thieme-connect.com While not directly applicable to 2-aminopyridine for C-5 functionalization, this principle highlights the use of directing groups to control reactivity.

A more direct approach for introducing a handle for cross-coupling at the C-5 position is electrophilic halogenation . 2-Aminopyridine can undergo nitration at the 5-position, followed by reduction, diazotization, and a Sandmeyer-type reaction to introduce a halogen (e.g., bromine or chlorine) at C-5. chemicalbook.comresearchgate.net This 2-amino-5-halopyridine is an ideal substrate for subsequent cross-coupling reactions.

Another innovative approach involves the remodeling of other heterocyclic skeletons . For example, highly functionalized pyridines can be synthesized from the ring cleavage and rearrangement of N-substituted 3-formyl (aza)indoles. nih.gov Ring-closing metathesis transformations have also been employed to construct libraries of functionalized pyridones, which can be converted to aminopyridines. researchgate.net For C-H functionalization, Minisci-type reactions offer a way to introduce alkyl groups, and by using a blocking group strategy, specific positions like C-4 can be targeted, demonstrating the principle of site-selectivity. nih.gov

Table 1: Selected Regioselective Functionalization Methods for Pyridine Derivatives

| Method | Description | Target Position | Key Features |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | A directing group (e.g., pivaloyl) facilitates lithiation at an adjacent carbon. thieme-connect.com | C-4 (on 3-aminopyridine) | High regioselectivity; requires a directing group. |

| Halogenation via Diazotization | Nitration of 2-aminopyridine at C-5, reduction of the nitro group to an amine, diazotization, and Sandmeyer reaction to install a halogen. chemicalbook.comresearchgate.net | C-5 | Multi-step but provides a direct precursor for coupling. |

| Minisci Reaction with Blocking Group | A removable blocking group directs radical alkylation to a specific position. nih.gov | C-4 | Excellent for C-H functionalization; avoids pre-functionalized materials. |

| Heterocycle Remodeling | Ring cleavage and rearrangement of skeletons like (aza)indoles to form substituted pyridines. nih.gov | Various | Allows synthesis of complex substitution patterns. |

The choice of starting materials is crucial for an efficient synthesis. Many pyridine synthesis methods rely on simple, inexpensive precursors. wikipedia.org Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia, provide access to dihydropyridines that can be oxidized to pyridines. nih.gov Similarly, the Chichibabin pyridine synthesis uses the condensation of aldehydes and ketones with ammonia, though yields can be variable. wikipedia.org

More modern approaches utilize different precursors. For example, α,β-unsaturated 1,5-dicarbonyl derivatives can serve as effective precursors for pyridines with diverse substitution patterns through cyclization reactions. organic-chemistry.org For the specific target molecule, a common and practical precursor is a 2-amino-5-halopyridine. This intermediate is typically synthesized from 2-aminopyridine, a readily available commercial chemical. The synthesis of 2-amino-5-nitropyridine (B18323), a key intermediate, can be achieved by treating 2-aminopyridine with a mixture of sulfuric and nitric acid. chemicalbook.com This nitro-compound can then be carried forward to the necessary halo-substituted precursor.

Construction of the 4-Cbz-Aminophenyl Moiety

The second major component of the target molecule is the phenyl ring bearing a Cbz-protected amine. This involves the protection of an aromatic amine and the introduction of a reactive group for the subsequent coupling step.

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its clean removal by catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com The protection of aromatic amines is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com

The reaction can be performed under Schotten-Baumann conditions, which involve an aqueous base like sodium carbonate, or in an organic solvent with an organic base such as pyridine or triethylamine. total-synthesis.com An environmentally friendly protocol has been developed that uses water as the solvent at room temperature, offering high chemoselectivity and excellent yields. ijacskros.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the highly reactive benzyl chloroformate, with the base serving to neutralize the HCl byproduct. total-synthesis.com Besides Cbz-Cl, other reagents like dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can also be used. total-synthesis.com

Table 2: Typical Conditions for Cbz Protection of Aromatic Amines

| Reagent | Base/Solvent System | Conditions | Key Features |

|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Aqueous Na₂CO₃ or NaOH | Room Temperature | Schotten-Baumann conditions; good for many substrates. total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | Organic Base (e.g., Pyridine, Et₃N) in CH₂Cl₂ or THF | 0 °C to Room Temperature | Standard organic synthesis conditions. total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | Water | Room Temperature | "Green" protocol; high chemoselectivity and yield. ijacskros.com |

| Dibenzyl Dicarbonate (Cbz₂O) | Various bases (e.g., DMAP) | Room Temperature | Milder alternative to Cbz-Cl. total-synthesis.com |

To be used in a cross-coupling reaction, the Cbz-protected aminophenyl moiety must be converted into a suitable reactive partner, most commonly a boronic acid or its ester derivative. A practical route involves starting with a pre-functionalized aniline (B41778).

For example, 4-bromoaniline (B143363) can first be protected with the Cbz group. The resulting N-Cbz-4-bromoaniline can then be converted into the corresponding boronic acid derivative. This is typically done through a metal-halogen exchange with an organolithium reagent (like n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate). clockss.org Subsequent acidic workup hydrolyzes the borate ester to afford the desired (4-Cbz-aminophenyl)boronic acid.

Alternatively, one can start with 4-aminophenylboronic acid and perform the Cbz protection on this molecule directly. google.comnih.gov Another approach involves the palladium-catalyzed borylation of N-Cbz-4-bromoaniline with a boron source like bis(pinacolato)diboron. This method offers mild conditions and high functional group tolerance. The resulting pinacol (B44631) ester is often more stable and easier to handle than the free boronic acid and is highly effective in Suzuki-Miyaura coupling reactions. clockss.org

Coupling Methodologies for Pyridine-Phenyl Linkage

The final key step in assembling 2-Amino-5-(4-Cbz-Aminophenyl)pyridine is the formation of the carbon-carbon bond between the pyridine and phenyl rings. The Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile method for this transformation. snnu.edu.cnresearchgate.net

This reaction typically involves the palladium-catalyzed coupling of a halo-pyridine (e.g., 2-amino-5-bromopyridine) with an arylboronic acid or its ester (e.g., (4-Cbz-aminophenyl)boronic acid pinacol ester). nih.govresearchgate.net The reaction is highly efficient and tolerant of a wide range of functional groups, including the amino and carbamate (B1207046) groups present in the substrates.

The catalytic system consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphine (B1218219) ligand to stabilize the palladium catalyst (e.g., triphenylphosphine (B44618) or more specialized Buchwald-type ligands), and a base. researchgate.netbeilstein-journals.org The base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle. The reaction is usually carried out in a mixture of an organic solvent like toluene, dioxane, or DMF, and water. researchgate.net The synthesis of 2-amino-5-aryl-pyridines via Suzuki coupling has been specifically reported as an effective strategy for creating libraries of such compounds. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Pyridine Substrate | 2-Amino-5-bromopyridine (B118841) | Aryl halide partner |

| Boron Reagent | (4-Cbz-aminophenyl)boronic acid or its pinacol ester | Arylboron partner |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Catalyst for C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, promotes catalytic cycle |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Solubilizes reactants and catalyst system |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The most prominent and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the crucial carbon-carbon bond between the pyridine ring and the phenyl group. The general approach involves the coupling of a halogenated 2-aminopyridine derivative with a phenylboronic acid derivative.

A typical synthetic route would involve the reaction of 5-bromo-2-aminopyridine with 4-(benzyloxycarbonylamino)phenylboronic acid. The carboxybenzyl (Cbz) group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions. amazonaws.com

Reaction Scheme:

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The selection of the phosphine ligand is critical for an efficient catalytic cycle. For couplings involving electron-rich aminopyridines, bulky and electron-rich phosphine ligands are often preferred.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Entry | Halopyridine | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85 | bldpharm.com |

| 2 | 2-Chloropyrimidine | Naphthylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Water | 84 | google.com |

| 3 | 5-Bromopyridin-3-ol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 92 | Fictionalized Data |

| 4 | 2-Bromo-5-fluoropyridine | 3-Aminophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 78 | Fictionalized Data |

This table presents data for analogous reactions to illustrate typical conditions and may not represent the direct synthesis of the title compound.

Other Transition Metal-Mediated Arylation Strategies

While the Suzuki-Miyaura coupling is a primary method, other transition metal-mediated reactions can also be employed for the synthesis of 2-amino-5-arylpyridines. The Buchwald-Hartwig amination, for instance, is a powerful tool for forming carbon-nitrogen bonds. google.com Although typically used for N-arylation, variations of this methodology can be adapted for the synthesis of complex amine-containing biaryls.

Another approach involves the Stille coupling, which utilizes organotin reagents. However, the toxicity of tin compounds often makes this a less favorable option. Copper-catalyzed reactions, such as the Ullmann condensation, have also been historically used for the formation of biaryl linkages, though they often require harsh reaction conditions. More contemporary research focuses on the development of more efficient and milder copper-catalyzed cross-coupling reactions.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters to consider include:

Catalyst and Ligand: The choice of the palladium precatalyst and the phosphine ligand is crucial. For electron-rich substrates like aminopyridines, ligands such as SPhos, XPhos, or RuPhos can be highly effective in promoting the reaction and preventing catalyst deactivation. google.com

Base: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used for Suzuki-Miyaura reactions. The water is essential for the activity of the inorganic base.

Temperature: The reaction temperature is another important factor. While some modern catalytic systems can operate at room temperature, many Suzuki-Miyaura couplings require heating to achieve a reasonable reaction rate. Microwave-assisted heating can significantly shorten reaction times. google.com

Systematic screening of these parameters using techniques like Design of Experiments (DoE) can lead to the identification of the optimal conditions for the synthesis.

Table 2: Effect of Reaction Parameters on Yield (Illustrative)

| Parameter | Variation | Observed Effect on Yield |

| Ligand | PPh₃ | Moderate |

| XPhos | High | |

| Buchwald Ligands | Generally High | |

| Base | Na₂CO₃ | Good |

| K₃PO₄ | Often Excellent | |

| Cs₂CO₃ | High, but more expensive | |

| Solvent | Toluene/Water | Good |

| Dioxane/Water | Often preferred | |

| DMF | Useful for less soluble substrates |

This table provides a generalized overview of the impact of different parameters on Suzuki-Miyaura reactions based on literature for similar compounds.

Green Chemistry Principles in the Synthesis of Related Pyridine Derivatives

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient. Key green chemistry considerations include:

Catalysis: The use of highly efficient catalysts, even in small amounts, is a cornerstone of green chemistry as it reduces waste. Palladium catalysts are highly effective, and research is ongoing to develop even more active and recyclable catalytic systems.

Solvent Selection: Traditional organic solvents often pose environmental and safety risks. The use of water as a solvent, or solvent-free reaction conditions, is highly desirable. For Suzuki-Miyaura reactions, water is often a necessary co-solvent, which aligns with green chemistry principles. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling generally have good atom economy.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. google.com

Renewable Feedstocks: While not directly applicable to the core synthesis of this specific molecule from standard building blocks, the broader field of pyridine synthesis is exploring the use of bio-based starting materials.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable.

Advanced Spectroscopic and Structural Elucidation Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.

Elucidation of Molecular Connectivity and Stereochemistry (1D and 2D NMR: ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) and phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the amine protons. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state.

To definitively assign these signals and map the molecular framework, two-dimensional (2D) NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for connecting different spin systems, such as linking the benzyl group to the carbamate (B1207046) nitrogen and the phenyl ring to the pyridine ring.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on data from similar structures.

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 160 |

| Phenyl Ring Protons | 7.2 - 7.8 | 115 - 140 |

| NH₂ Protons | 5.0 - 6.0 | - |

| NH-Cbz Proton | 9.0 - 10.0 | - |

| CH₂ (Benzyl) | 5.2 | 67 |

| C=O (Carbamate) | - | 153 |

Dynamic NMR for Conformational Studies

The rotation around the C-N bonds in the carbamate and aminophenyl groups may be restricted, leading to the existence of different conformers at room temperature. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Specific functional groups absorb at characteristic frequencies. For this compound, FTIR would be used to identify key stretching and bending vibrations. nih.gov

A table of expected characteristic FTIR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| N-H (carbamate) | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (carbamate) | Stretching | 1680 - 1720 |

| C=C, C=N (aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic rings. mdpi.comresearchgate.net A combined FTIR and Raman analysis would provide a more complete picture of the vibrational modes of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₉H₁₇N₃O₂) and distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Accurate Mass Determination for Molecular Formula Confirmation

Comprehensive searches for high-resolution mass spectrometry data, which would provide the accurate mass of the molecular ion and confirm the elemental composition of this compound, did not yield any specific experimental results. Such data is crucial for unequivocally verifying the molecular formula of a synthesized compound.

Fragmentation Pattern Analysis for Structural Insights

Similarly, no detailed mass spectrometry fragmentation studies for this compound are available in the public domain. Analysis of the fragmentation pattern is a key technique used to deduce the structural connectivity of a molecule, with characteristic losses of fragments providing evidence for specific functional groups and their arrangement. For this compound, one would anticipate potential fragmentation pathways involving the cleavage of the carbamate group, loss of the benzyl group, and fragmentation of the pyridine and phenyl rings. However, without experimental data, any proposed fragmentation scheme remains purely hypothetical.

X-ray Crystallography for Solid-State Structural Analysis

A thorough search for single-crystal X-ray diffraction data for this compound in crystallographic databases, such as the Cambridge Structural Database (CSD), did not return any entries. This indicates that the crystal structure of this specific compound has not been determined and deposited in the public domain. Therefore, a detailed analysis of its solid-state conformation and intermolecular interactions is not possible at this time.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without a solved crystal structure, the precise bond lengths, bond angles, and torsion angles for this compound remain experimentally undetermined. While computational chemistry methods could provide theoretical predictions for these parameters, no such studies were found in the searched literature.

Table 1: Bond Lengths for this compound Data not available in the public domain.

Table 2: Bond Angles for this compound Data not available in the public domain.

Table 3: Torsion Angles for this compound Data not available in the public domain.

Analysis of Conformational Preferences in the Crystalline State

The conformational preferences of the molecule in the solid state, particularly the rotational freedom around the C-N bonds of the carbamate and the dihedral angles between the aromatic rings, cannot be analyzed without X-ray crystallographic data.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The nature of intermolecular interactions, such as hydrogen bonding involving the amino and carbamate groups, and potential π-π stacking interactions between the aromatic rings, dictates the crystal packing. An investigation into these crucial stabilizing forces is contingent on the availability of a crystal structure, which is currently not the case.

Computational and Theoretical Investigations of 2 Amino 5 4 Cbz Aminophenyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy in predicting molecular properties. nih.govnih.gov Calculations for 2-Amino-5-(4-Cbz-Aminophenyl)pyridine would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results. researchgate.netmjcce.org.mk

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. wu.ac.th This procedure calculates bond lengths, bond angles, and dihedral angles that define the most stable conformation of the molecule. For a complex molecule like this compound, this process reveals the spatial relationship between the aminopyridine ring, the aminophenyl group, and the carbamate (B1207046) (Cbz) protecting group. The resulting energetic profile provides the molecule's total energy, heat of formation, and other thermodynamic properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-N (Pyridine Ring) | ~1.34 Å | |

| C-C (Pyridine Ring) | ~1.39 Å | |

| C-N (Amino Group) | ~1.38 Å | |

| C-C (Inter-ring) | ~1.48 Å | |

| C=O (Carbamate) | ~1.22 Å | |

| N-H (Amine) | ~1.01 Å | |

| Bond Angles | ||

| C-N-C (Pyridine) | ~117° | |

| C-C-N (Pyridine-Amino) | ~121° | |

| O=C-O (Carbamate) | ~125° | |

| Dihedral Angles | ||

| Pyridine-Phenyl | ~30-40° |

Note: These values are representative and would be precisely determined through specific DFT calculations.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govmjcce.org.mk A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine and aminophenyl rings, which can donate electron density. sapub.org The LUMO would likely be distributed across the phenylmethyl portion of the Cbz group and the pyridine (B92270) ring, indicating regions that can accept electrons. This distribution suggests potential sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.45 |

| LUMO Energy (ELUMO) | -0.30 |

| Energy Gap (ΔE) | 5.15 |

Note: Values are illustrative and depend on the specific computational level of theory.

Understanding the distribution of electronic charge within a molecule is essential for predicting its interaction with other molecules.

Mulliken and Atomic Polar Tensor (APT) Charges: These methods assign partial charges to each atom in the molecule, providing a quantitative measure of the local electron density.

Molecular Electrostatic Potential (MEP) Map: The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov

In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and amino groups, as well as the oxygen atoms of the carbamate group, indicating these are sites for hydrogen bonding and electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino groups.

Table 3: Representative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.65 |

| N (Amino) | -0.85 |

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.70 |

| H (Amino) | +0.40 |

Note: These are simplified, representative values for illustrative purposes.

Theoretical Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is fundamental for molecular structure elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for confirming or elucidating the structure of a synthesized compound. nrel.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule's functional groups. DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. researchgate.netresearchgate.net These theoretical frequencies are often scaled by an empirical factor to better match experimental results, which are inherently anharmonic. The analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each calculated vibrational mode to specific atomic motions, such as stretching, bending, or twisting. sapub.org

Table 5: Predicted Fundamental Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Amino groups) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=O Stretching (Carbamate) | 1700 - 1730 |

| C=N, C=C Ring Stretching | 1450 - 1650 |

| N-H Bending | 1550 - 1650 |

| C-N Stretching | 1200 - 1350 |

Note: These are characteristic frequency ranges. Precise values are obtained from DFT frequency calculations.

Conformational Analysis and Energy Landscapes of this compound

Potential Energy Surface Scans

Potential energy surface (PES) scans are computational procedures used to explore the energy of a molecule as a function of its geometry. nih.gov For this compound, a key dihedral angle to investigate is the one defining the rotation around the bond connecting the 2-aminopyridine (B139424) and the 4-aminophenyl moieties. This rotation governs the relative orientation of the two aromatic rings.

A relaxed PES scan can be performed where this dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. nih.gov The resulting plot of energy versus dihedral angle reveals the rotational energy barrier and the angles corresponding to energy minima (stable conformers) and maxima (transition states).

While specific experimental or computational data for this compound is not available, studies on analogous biphenyl-like systems suggest that the rotational barrier is influenced by both steric and electronic effects. biomedres.uscomporgchem.comacs.org The presence of the amino group on the pyridine ring and the Cbz-amino group on the phenyl ring would be expected to influence the electronic distribution and intermolecular interactions, thereby affecting the rotational profile.

A hypothetical potential energy surface scan for the rotation around the central aryl-aryl bond is illustrated in the table below. The energy values are provided for illustrative purposes to demonstrate the expected trends.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.8 | Planar (Transition State) |

| 30 | 2.1 | Twisted |

| 45 | 0.0 | Twisted (Stable Conformer) |

| 60 | 1.5 | Twisted |

| 90 | 4.2 | Perpendicular (Transition State) |

| 120 | 1.5 | Twisted |

| 135 | 0.0 | Twisted (Stable Conformer) |

| 180 | 5.8 | Planar (Transition State) |

Identification of Stable Conformers and Transition States

From the potential energy surface scan, the geometries corresponding to the energy minima are identified as stable conformers, while those at the energy maxima represent transition states between conformers. For this compound, it is anticipated that the most stable conformers would exhibit a twisted or non-planar arrangement of the pyridine and phenyl rings to minimize steric hindrance between the ortho-hydrogens on the adjacent rings. comporgchem.comacs.org

Computational studies on similar aromatic systems often employ density functional theory (DFT) methods to optimize the geometries of these conformers and calculate their relative energies. epfl.chtandfonline.commdpi.com The choice of functional and basis set is crucial for obtaining accurate results.

Below is a table summarizing hypothetical stable conformers and transition states for this compound, illustrating the type of information that would be obtained from a detailed computational analysis.

| Structure | Dihedral Angle (Aryl-Aryl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Conformer A | ~45° | 0.0 | Most stable twisted conformer |

| Conformer B | ~135° | 0.0 | Equivalent most stable twisted conformer |

| Transition State 1 | 0° | ~5-6 | Planar arrangement, high steric strain |

| Transition State 2 | 90° | ~4-5 | Perpendicular arrangement, reduced conjugation |

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the energy landscape, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions in a simulated physiological environment. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a box of solvent (e.g., water) and simulating its movement over a period of nanoseconds to microseconds. The resulting trajectory can be analyzed to understand various aspects of its dynamic behavior, such as:

Conformational Flexibility: By tracking the dihedral angles of the rotatable bonds over time, one can observe the transitions between different stable conformations and the time spent in each conformation.

Solvent Interactions: The simulation can reveal how the molecule interacts with the surrounding water molecules, including the formation and breaking of hydrogen bonds with the amino and carbamate groups.

Due to the absence of specific MD simulation data for this compound, the following table presents hypothetical results that would be expected from such a study to illustrate the type of data generated.

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Average RMSD | 1.5 Å | The molecule maintains a relatively stable overall conformation during the simulation. |

| RMSF of Pyridine Ring | 0.8 Å | The pyridine ring is relatively rigid. |

| RMSF of Phenyl Ring | 0.9 Å | The phenyl ring exhibits slightly more flexibility than the pyridine ring. |

| RMSF of Cbz Linker | 2.1 Å | The carbamate linker is the most flexible part of the molecule. |

| Average Hydrogen Bonds with Water | 4.2 | The molecule forms a significant number of hydrogen bonds with the surrounding water. |

Reactivity Profiles and Transformational Chemistry of 2 Amino 5 4 Cbz Aminophenyl Pyridine

Chemical Transformations at the Pyridine (B92270) Nitrogen and 2-Amino Group

The 2-aminopyridine (B139424) core of the molecule presents two primary sites for chemical modification: the endocyclic pyridine nitrogen and the exocyclic 2-amino group. The electronic properties of these two nitrogen atoms are distinct, allowing for selective reactions. The 2-amino group, being a strong activating group, enhances the nucleophilicity of the pyridine ring and also participates directly in various derivatization reactions.

Nucleophilic Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, rendering it basic and nucleophilic. This allows it to react with electrophiles such as alkylating agents and oxidizing agents.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide group alters the electronic properties of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack and modifying the directing effects for subsequent electrophilic substitutions. nih.govgoogle.com The formation of an N-oxide can be a strategic step in the synthesis of more complex pyridine derivatives. nih.gov

N-Alkylation: While the pyridine nitrogen is nucleophilic, in the context of 2-aminopyridines, the exocyclic amino group is often more reactive towards alkylating agents. Studies on the N-alkylation of 2-aminopyridine with various alcohols have shown that the reaction can proceed selectively at the 2-amino group, with no products of pyridine N-alkylation being detected. This suggests that the 2-amino group is the more potent nucleophile in this system. However, under forcing conditions or with specific catalytic systems, N-alkylation of the pyridine ring may be possible. nih.gov

Derivatization of the 2-Amino Functionality (e.g., Schiff Base Formation, Amidation, Urea (B33335) Formation)

The exocyclic 2-amino group is a primary amine and thus exhibits characteristic nucleophilic reactivity, readily participating in condensation and addition reactions to form a variety of functional groups.

Schiff Base Formation: The 2-amino group can undergo condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A variety of aldehydes, including aromatic and heterocyclic ones, have been successfully condensed with 2-aminopyridines to yield Schiff base derivatives. chemrj.orgresearchgate.netnih.govresearchgate.netgoogle.com

Table 1: Examples of Schiff Base Formation with 2-Aminopyridine Derivatives

| Aldehyde/Ketone Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 5-(phenylazo) salicylaldehyde | Methanol, Room Temperature | Azo-functionalized Schiff Base | nih.gov |

| Pyridine-4-carboxaldehyde | Ethanol, Reflux | Pyridyl-imine | researchgate.net |

| 2-methoxybenzaldehyde | Not specified | Methoxy-substituted Schiff Base | researchgate.net |

| Various aromatic aldehydes | Ethanol, Glacial Acetic Acid (cat.), Reflux | Aryl Schiff Bases | google.com |

Amidation: The 2-amino group can be acylated to form amides. This is a common transformation achieved by reacting the amine with acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, the reaction of aminophenyl-modified surfaces with activated carboxylic acids demonstrates the general principle of this transformation. researchgate.net Cooperative catalysis systems, such as those using boronic acid and DMAPO, have been developed for the efficient amidation of less reactive carboxylic acids with amines. tcichemicals.com

Urea Formation: The 2-amino group can react with isocyanates or other carbamoylating agents to form urea derivatives. This reaction involves the nucleophilic addition of the amine to the carbonyl group of the isocyanate. A general method for synthesizing pyridine-urea compounds involves the reaction of a pyridine derivative with an appropriate isocyanate. nih.govmdpi.com Alternative methods, such as the Curtius rearrangement of acyl azides in the presence of an amine, also provide a route to unsymmetrical ureas. mdpi.comorganic-chemistry.org

Reactivity of the Cbz-Protected Amino Group

The carboxybenzyl (Cbz) group on the aniline (B41778) nitrogen is a widely used protecting group in organic synthesis. Its primary function is to temporarily mask the reactivity of the amino group during transformations elsewhere in the molecule. The Cbz group is valued for its stability under a range of conditions and the various methods available for its selective removal.

Selective Deprotection Methodologies under Various Conditions

The removal of the Cbz group, liberating the free aniline, is a critical step in many synthetic sequences. Several methods are available, with catalytic hydrogenolysis being the most common. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Catalytic Hydrogenolysis: The most prevalent method for Cbz deprotection is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. nih.gov While effective, care must be taken as other functional groups, such as nitro groups or alkenes, can also be reduced under these conditions. The presence of a pyridine ring in the substrate is noteworthy, as pyridines can sometimes act as catalyst poisons. However, studies have shown that Cbz groups can be selectively deprotected via hydrogenolysis even in the presence of pyridine, which can inhibit the hydrogenolysis of other groups like benzyl (B1604629) ethers. nih.gov

Transfer Hydrogenolysis: An alternative to using hydrogen gas is transfer hydrogenolysis, where a hydrogen donor molecule such as ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) is used in the presence of a palladium catalyst.

Acidic/Basic Cleavage: While the Cbz group is generally stable to many acidic and basic conditions, it can be cleaved by strong acids such as HBr in acetic acid or by strong Lewis acids. chemicalbook.com

Table 2: Selected Methodologies for Cbz-Group Deprotection

| Reagent/Catalyst | Conditions | Comments | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | Standard, widely used method. May reduce other functional groups. | nih.gov |

| Triethylsilane, Pd/C | Mild, neutral conditions | In situ generation of H₂. | nih.gov |

| Ammonium Formate, Pd/C | Methanol, Reflux | Common transfer hydrogenolysis method. | researchgate.net |

| HBr in Acetic Acid | Room Temperature | Strong acid cleavage. | bldpharm.com |

| Aluminum Chloride (AlCl₃) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Lewis acid-mediated deprotection. | nih.gov |

Subsequent Functionalization of the Liberated Amine

Once the Cbz group is removed, the resulting free aniline in 2-amino-5-(4-aminophenyl)pyridine becomes available for a wide range of functionalization reactions. The aniline amine is generally less basic and nucleophilic than the 2-aminopyridine group but can be selectively reacted under appropriate conditions.

Common transformations include:

Acylation/Amidation: Reaction with acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

For example, a synthetic scheme for novel inhibitors of Mycobacterium tuberculosis involved the coupling of a diaminophenyl-chloropicolinate scaffold with various acid chlorides, isocyanates, and isothiocyanates to afford amides, ureas, and thioureas, respectively, demonstrating the functionalization of an aniline-type amine in a complex heterocyclic system. nih.gov

Reactions Involving the Aromatic Rings

Both the pyridine and the phenyl rings in 2-Amino-5-(4-Cbz-Aminophenyl)pyridine are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents on each ring.

Reactivity of the Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. acs.orgbohrium.com However, the 2-amino group is a strong activating, ortho-, para-directing group. Therefore, it strongly directs incoming electrophiles to the 3- and 5-positions. Since the 5-position is already substituted, electrophilic attack is most likely to occur at the 3-position. The bulky 4-Cbz-aminophenyl substituent at the 5-position may exert some steric hindrance, potentially reducing the rate of reaction at the adjacent 4-position and favoring substitution at the 3-position.

Nitration: The nitration of 2-aminopyridine typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323), with the 5-nitro isomer often being the major product under thermodynamic control. researchgate.netorgsyn.org For the target molecule, with the 5-position blocked, nitration would be expected to occur primarily at the 3-position. Protecting the 2-amino group as an acetamide (B32628) before nitration is a common strategy to control the reaction and improve yields. researchgate.netresearchgate.net

Halogenation: Halogenation of 2-aminopyridines can also occur at the 3- and 5-positions. Direct bromination of 2-aminopyridine can lead to the formation of 2-amino-5-bromopyridine (B118841) and the 2-amino-3,5-dibromopyridine (B40352) by-product. chemrj.org Selective monochlorination at the 5-position of 2-aminopyridine can be achieved by performing the reaction in a strongly acidic medium, which protonates the ring and directs the substitution. nih.govgoogle.com Given the existing substitution pattern, halogenation of the target molecule would likely occur at the 3-position of the pyridine ring.

Reactivity of the Phenyl Ring: The phenyl ring is substituted with the Cbz-protected amino group. The nitrogen atom of the carbamate (B1207046) is an ortho-, para-director due to the delocalization of its lone pair into the aromatic ring. It is also an activating group, making the phenyl ring more susceptible to electrophilic substitution than benzene itself. The bulky nature of the Cbz group might sterically hinder the ortho positions, potentially favoring substitution at the para position relative to the nitrogen. However, since the para position is occupied by the bond to the pyridine ring, electrophilic attack would be directed to the two ortho positions (meta to the pyridine substituent).

The relative reactivity of the two aromatic rings will depend on the specific reaction conditions. The 2-aminopyridine ring is strongly activated, but the reaction is often carried out in acidic media, which protonates the pyridine nitrogen and deactivates the ring. The Cbz-aminophenyl ring is also activated, making it a competitive site for electrophilic attack.

Electrophilic Aromatic Substitution

The pyridine ring in this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group at the 2-position. This directing effect is most pronounced at the 3- and 5-positions. However, the 5-position is already substituted. Therefore, electrophilic attack is anticipated to occur predominantly at the 3-position. The phenyl group at the 5-position, while bulky, is not expected to completely hinder substitution at the adjacent C3.

Conversely, the pyridine nitrogen is a site of high electron density and can be protonated or complex with Lewis acids under the conditions of many electrophilic substitution reactions. This deactivates the ring towards electrophilic attack. wikipedia.org For instance, direct nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid typically yields 2-amino-5-nitropyridine as the major product, with 2-amino-3-nitropyridine as a minor product. sapub.orgsemanticscholar.org This suggests that under strongly acidic conditions, the reaction may proceed through the protonated form, directing the incoming electrophile to the less deactivated positions.

The Cbz-protected amino group on the phenyl ring is an ortho-, para-directing group, though its activating effect is attenuated by the electron-withdrawing nature of the carbonyl group in the carbamate. Given that the para position is occupied by the pyridine ring, electrophilic substitution on this ring would likely occur at the positions ortho to the Cbz-amino group. However, the pyridine ring is generally more deactivated towards electrophilic attack than the phenyl ring, making substitution on the phenyl ring more likely if forcing conditions are used.

A summary of expected electrophilic substitution reactions is presented below:

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Predominantly 2-Amino-3-nitro-5-(4-Cbz-aminophenyl)pyridine. Potential for nitration on the phenyl ring under harsher conditions. |

| Halogenation | Br₂ or Cl₂ | 2-Amino-3-bromo-5-(4-Cbz-aminophenyl)pyridine or 2-Amino-3-chloro-5-(4-Cbz-aminophenyl)pyridine. njit.edu |

Further Cross-Coupling Reactions for Extended Conjugated Systems

The structure of this compound contains both pyridine and phenyl rings, which can participate in various palladium-catalyzed cross-coupling reactions to generate extended π-conjugated systems. These reactions are fundamental in materials science and medicinal chemistry for the synthesis of functional molecules with specific electronic and photophysical properties. To engage in these reactions, the parent molecule would first need to be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate.

Suzuki Coupling: If a halogen atom were introduced onto either the pyridine or phenyl ring, a Suzuki coupling with a boronic acid or ester could be employed to form a new carbon-carbon bond. For instance, a brominated derivative could react with an arylboronic acid to create a biaryl or polyaryl system.

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. google.com A halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups, which can serve as handles for further transformations or as integral parts of a conjugated system.

A table summarizing potential cross-coupling reactions on a hypothetical halogenated derivative is provided below:

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki | Halogenated Substrate, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl/Polyaryl System |

| Heck | Halogenated Substrate, Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Aryl-substituted Alkene |

| Sonogashira | Halogenated Substrate, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Arylalkyne |

Cyclization Reactions Leading to Fused Heterocyclic Architectures

The 2-aminopyridine moiety within this compound is a key synthon for the construction of a variety of fused heterocyclic systems. The endocyclic pyridine nitrogen and the exocyclic amino group can participate in cyclization reactions with appropriate bifunctional reagents.

Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines

Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold is a well-established transformation of 2-aminopyridines. rsc.orgnih.gov This can be achieved through several methods, most commonly by reaction with α-haloketones (Tschitschibabin reaction). sapub.org The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular condensation of the exocyclic amino group onto the ketone carbonyl and subsequent dehydration. Given the presence of the Cbz protecting group, reaction conditions would need to be carefully selected to avoid its cleavage. Milder, modern variations of this reaction often employ catalysts that allow for lower reaction temperatures. rsc.orgacs.org One-pot, multi-component reactions involving an aldehyde, an isocyanide, and the 2-aminopyridine are also widely used. wikipedia.org

Pyrido[1,2-a]pyrimidines: The pyrido[1,2-a]pyrimidine (B8458354) system can be constructed from 2-aminopyridines by reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com For example, condensation with a β-ketoester in the presence of a dehydrating agent can lead to the formation of the fused pyrimidinone ring. The reaction typically proceeds by initial formation of an enamine with the exocyclic amino group, followed by intramolecular cyclization of the pyridine nitrogen onto one of the carbonyl groups.

The following table outlines general synthetic approaches to these fused systems starting from a 2-aminopyridine core.

| Target Heterocycle | Reagent Type | General Conditions |

| Imidazo[1,2-a]pyridine | α-Haloketone | Heating in a suitable solvent (e.g., ethanol, DMF), often with a base. |

| Imidazo[1,2-a]pyridine | Aldehyde, Isocyanide | Catalytic amounts of a Lewis or Brønsted acid. |

| Pyrido[1,2-a]pyrimidine | β-Diketone or β-Ketoester | Acid or base catalysis, often with heating to promote cyclization and dehydration. |

Formation of Other Polyfused Heterocycles

Beyond the common imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, the 2-aminopyridine scaffold is a versatile precursor for a range of other fused heterocyclic systems.

Triazolopyridines: nih.govacs.orgsemanticscholar.orgTriazolo[1,5-a]pyridines can be synthesized from 2-aminopyridines through various routes. One common method involves the reaction of the 2-aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. For example, cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride (B1165640) yields the fused triazole system. nih.gov Another approach involves the copper-catalyzed reaction with nitriles in the presence of an oxidant. acs.org

Tetrazolopyridines: The synthesis of tetrazolo[1,5-a]pyridines from 2-aminopyridines can be achieved by reaction with a source of azide (B81097). For instance, treatment of the corresponding 2-halopyridine (which can be prepared from the 2-aminopyridine via a Sandmeyer-type reaction) with sodium azide or trimethylsilyl (B98337) azide can lead to the formation of the fused tetrazole ring. njit.edu

A summary of synthetic routes to these other polyfused heterocycles is presented below.

| Target Heterocycle | Key Reagents | General Reaction Type |

| nih.govacs.orgsemanticscholar.orgTriazolo[1,5-a]pyridine | N-(Pyrid-2-yl)formamidoxime, TFAA | Intramolecular cyclization |

| nih.govacs.orgsemanticscholar.orgTriazolo[1,5-a]pyridine | Nitrile, Copper catalyst, Oxidant | Oxidative C-N and N-N bond formation |

| Tetrazolo[1,5-a]pyridine | 2-Halopyridine, Azide source | Nucleophilic aromatic substitution and cyclization |

Exploration of Advanced Applications in Chemical Sciences

Role as a Versatile Building Block in Complex Molecular Construction

The strategic placement of reactive sites within 2-Amino-5-(4-Cbz-Aminophenyl)pyridine underscores its utility as a versatile building block. The primary amine at the 2-position and the pyridine (B92270) nitrogen offer classic coordination sites, while the Cbz-protected amine on the phenyl ring provides a latent reactive center that can be unmasked for further elaboration, enabling the construction of intricate molecular architectures.

2-Aminopyridine (B139424) and its derivatives are well-established as effective chelating ligands in inorganic and organometallic chemistry. nih.gov They form stable complexes with a wide range of metal ions, facilitated by the nitrogen atoms of the pyridine ring and the amino group. nih.govnih.gov For instance, 2-aminopyridinate titanium complexes have been successfully employed as catalysts in hydroamination reactions. acs.org

The structure of this compound is particularly suited for designing sophisticated polydentate ligands. The 2-amino and pyridine nitrogen atoms can act as a bidentate chelate system. Furthermore, the removal of the carboxybenzyl (Cbz) protecting group on the phenyl substituent reveals another amino group, creating a tridentate or even a bridging ligand framework. This versatility allows for the synthesis of coordination complexes with tailored geometries and electronic properties, which are crucial for applications in catalysis, materials science, and bioinorganic chemistry. The phenyl spacer between the pyridine core and the Cbz-protected amine provides rigidity and controls the spatial orientation of the coordination sites.

Table 1: Potential Coordination Sites of this compound for Ligand Design

| Functional Group | Potential Role in Coordination | Comment |

|---|---|---|

| Pyridine Nitrogen | Lewis basic site for metal coordination. | A common coordination site in heterocyclic ligands. |

| 2-Amino Group | Forms a chelate ring with the pyridine nitrogen. | Enhances complex stability through the chelate effect. |

| 4-Cbz-Aminophenyl Group | Latent coordination site after deprotection. | Allows for stepwise complexation or synthesis of polynuclear complexes. |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, atom-economical step. scispace.com The 2-aminopyridine scaffold is a prominent structural motif found in products synthesized through various MCRs. scispace.comresearchgate.net For example, one-pot condensation reactions involving aldehydes, malononitrile, and amines are used to produce highly substituted 2-aminopyridine derivatives. scispace.comresearchgate.net

While this compound is often the target of multi-step syntheses, its core structure is amenable to being formed via MCR strategies. Conversely, the functional groups present on the molecule allow it to be used as a building block in subsequent MCRs. The primary amino group can readily participate as the amine component in reactions like the Ugi or Passerini reactions after suitable modification. This dual role—as both a potential product of and a substrate for MCRs—highlights its significance in combinatorial chemistry and the rapid generation of molecular diversity for drug discovery and materials science. nih.gov

Development of Novel Fluorescent Organic Molecules and Probes

The 2-aminopyridine core is an attractive fluorophore for developing fluorescent probes and materials due to its inherent emissive properties and synthetic accessibility. researchgate.netsciforum.net Unsubstituted 2-aminopyridine itself possesses a high fluorescence quantum yield, making it a promising starting point for new sensor molecules. nih.govmdpi.com The extended π-system and donor-acceptor characteristics of this compound make it a prime candidate for creating novel fluorescent organic materials.

The photophysical properties of fluorescent molecules, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by modifying their chemical structure. A key design principle is the creation of "push-pull" systems, where electron-donating (push) and electron-accepting (pull) groups are connected through a π-conjugated bridge. mdpi.com This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which often leads to desirable fluorescent properties, including large Stokes shifts and sensitivity to the local environment.

In this compound, the 2-amino group acts as an electron donor, while the pyridine ring is a modest electron acceptor. The 4-aminophenyl group further extends the π-conjugation and enhances the electron-donating character of the substituent at the 5-position. The photophysical properties can be systematically tuned by:

Modifying the Amino Groups: Alkylation or arylation of the 2-amino group or modification of the Cbz-protected amine can alter the electron-donating strength and steric environment. nih.gov

Altering the π-Conjugated System: Introducing substituents on the phenyl ring or replacing it with other aromatic systems can modulate the energy of the frontier molecular orbitals.

Introducing Acceptor Groups: Strategic placement of electron-withdrawing groups on the pyridine ring would enhance the push-pull character, potentially red-shifting the emission and increasing the sensitivity to solvent polarity. mdpi.com

This ability to tune the molecule's electronic structure allows for the rational design of fluorophores with specific absorption and emission profiles tailored for applications ranging from bioimaging to organic light-emitting diodes (OLEDs). nih.govnih.gov

Understanding the relationship between molecular structure and luminescence is critical for designing effective fluorescent materials. nih.gov For 2-aminopyridine derivatives, several key structural factors influence their emissive properties:

Substitution Pattern: The position and electronic nature of substituents dramatically affect the fluorescence quantum yield and emission wavelength. Studies on multisubstituted aminopyridines show that manipulating substituents at various positions is a crucial strategy for tuning optical properties. nih.govmdpi.com

Molecular Rigidity: Fluorescence is often enhanced in rigid molecular structures because non-radiative decay pathways, such as molecular vibrations and rotations, are suppressed. The phenyl group in this compound contributes to a more rigid structure compared to simpler alkyl-substituted aminopyridines, which can lead to higher quantum yields. The interaction between the amino group and a phosgene (B1210022) analyte to form a rigid, fused-ring structure resulted in a strong fluorescence turn-on response. nih.gov

Solvent Effects (Solvatochromism): In push-pull systems, the emission wavelength can be highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the stabilization of the polar excited state by polar solvents, resulting in a red-shift of the emission. Studies on 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated this solvent-dependent shift. sciforum.net

Table 2: Influence of Structural Modifications on Luminescence Properties of Aminopyridine Scaffolds (Illustrative Examples from Literature)

| Structural Feature/Modification | Observed Effect on Luminescence | Reference/Principle |

|---|---|---|

| Increased π-conjugation | Red-shift in absorption and emission spectra. | mdpi.com |

| Introduction of electron-donating groups | Can increase quantum yield and modulate ICT. | nih.gov |

| Increased molecular rigidity | Increases fluorescence quantum yield by restricting non-radiative decay. | nih.gov |

| Presence of heavy atoms | Can promote intersystem crossing to the triplet state, leading to phosphorescence but quenching fluorescence. | nih.gov |

| Formation of aggregates (AIE) | In Aggregation-Induced Emission (AIE) molecules, fluorescence is enhanced in the aggregated or solid state. | mdpi.com |

Potential in Catalysis and Organocatalysis

The aminopyridine framework is a privileged structure in catalysis. The pyridine nitrogen can coordinate to a metal center, while the adjacent amino group can serve as a directing group, a proton shuttle, or a secondary coordination site to stabilize catalytic intermediates.

This compound holds potential in both metal-based catalysis and organocatalysis. As a ligand precursor, it can be used to synthesize transition metal complexes for a variety of catalytic transformations. For instance, aminopyridinate-supported titanium catalysts have shown activity in hydroamination reactions. acs.org The bidentate N,N-donor set of the 2-aminopyridine moiety is crucial for such applications.

In the field of organocatalysis, the basic nitrogen atoms of the pyridine ring and the amino groups can function as Brønsted or Lewis basic sites to activate substrates. While direct use of this specific molecule as an organocatalyst is not widely reported, its structural elements are found in known catalytic systems. For example, the derivatization of azaarenes, including pyridines, is a key area of organocatalysis. acs.org The multiple functional groups on this compound offer numerous handles for covalent attachment to solid supports or for the construction of more complex, bifunctional organocatalysts that combine a basic site with a hydrogen-bond donor, for instance.

Incorporation into Chiral Ligand Design

The presence of nitrogen atoms in the pyridine ring and the amino group makes this compound a candidate for development into a chiral ligand. Chiral pyridine-containing ligands are significant in asymmetric catalysis. hkbu.edu.hk The synthesis of tunable chiral pyridine-aminophosphine ligands, for instance, has been achieved from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. rsc.org These ligands have proven effective in asymmetric hydrogenation reactions. rsc.org While no specific research has been published on the direct use of this compound in chiral ligand design, its core structure presents a foundational scaffold that could be modified to create novel chiral ligands. The amino group could be functionalized with a chiral auxiliary, or the entire molecule could be used as a building block in the synthesis of more complex, sterically defined ligand architectures.

Role as a Basic Site in Organocatalytic Systems

Organocatalysis often relies on molecules that can act as Brønsted or Lewis bases. nih.gov The pyridine nitrogen and the exocyclic amino group in this compound provide basic sites that could potentially be harnessed in organocatalytic transformations. Proline and its derivatives, for example, are well-known organocatalysts that utilize a secondary amine for activation. nih.gov While the primary amino group in the subject compound is less sterically hindered, the electronic properties of the aromatic system influence its basicity. Furthermore, N-carbamate protected amino acids have been explored as precursors for guanidine (B92328) organocatalysts. bangor.ac.uk Although no studies have specifically reported the use of this compound as an organocatalyst, its inherent basicity suggests a potential role, likely after modification, in catalyzing reactions such as Michael additions or aldol (B89426) reactions.

Exploration in Organic Materials Science

The aromatic and polar nature of this compound suggests its potential as a component in novel organic materials.

Potential as Components in Liquid Crystals or other Smart Materials

The rigid, rod-like structure imparted by the connected phenyl and pyridine rings is a common feature in molecules that exhibit liquid crystalline properties. The synthesis of teraryl liquid crystals incorporating a pyridine moiety has been reported to lead to materials with nematic phases. researchgate.net The specific structure of this compound, with its potential for hydrogen bonding via the amino and carbamate (B1207046) groups, could promote the self-assembly and ordered packing necessary for liquid crystal formation. However, there is currently no published research confirming the liquid crystalline or other smart material properties of this specific compound.

Applications in Organic Electronics (e.g., charge transport, emissive materials)

Aminopyridine derivatives have been investigated for their fluorescent properties. hkbu.edu.hk While direct studies on the electronic properties of this compound are not available, related structures offer some insights. For example, photophysical studies of analogous aminophenyl-imidazo-pyridine compounds have revealed intramolecular charge transfer (ICT) phenomena, which is a key process in some emissive materials. The extended π-conjugated system of this compound could facilitate charge transport, making it a potential component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The amino and carbamate groups can also be used to tune the electronic properties and solid-state packing of the material. Further research is required to explore and validate these potential applications.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthetic Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. This transition offers substantial advantages in terms of safety, scalability, and process control. For the synthesis of complex molecules like 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, flow chemistry presents an opportunity to overcome challenges associated with reaction kinetics, heat management, and the handling of potentially hazardous reagents.

Furthermore, the integration of automated platforms with flow reactors is a burgeoning area. Automated systems, capable of performing numerous reactions in parallel on a nanoscale, accelerate the discovery of novel reactions and the rapid generation of compound libraries. nih.govsynplechem.com For derivatives of this compound, such automated platforms could be employed to explore a vast chemical space by systematically varying substituents and reaction conditions, thereby expediting the identification of molecules with desired properties. synplechem.com The use of pre-packed capsules containing all necessary reagents further simplifies the process, making sophisticated synthesis accessible and reproducible. synplechem.com

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridine (B92270) Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters (temperature, pressure, mixing). nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reaction volumes and superior heat transfer. nih.gov |

| Scalability | Scaling up can be complex and non-linear. | Scalability is achieved by running the system for longer periods ("scaling out"). nih.gov |

| Efficiency | Often requires multiple work-up and purification steps. nih.gov | Allows for in-line purification and multi-step synthesis, reducing waste and time. nih.gov |

Chemo- and Regioselective Transformations of Polyfunctionalized Pyridines

The presence of multiple reactive sites on the this compound core—namely the amino group, the pyridine nitrogen, and various positions on the aromatic rings—presents a significant challenge and an opportunity for synthetic chemists. Future research will increasingly focus on developing highly chemo- and regioselective transformations to precisely modify this scaffold.

The selective functionalization of the pyridine ring is a key area of investigation. Methods for the regioselective synthesis of 2-aminopyridines from pyridine N-oxides have been developed, offering a mild and scalable alternative to traditional methods. researchgate.netthieme-connect.comnih.gov These reactions often proceed via intermediates like N-(2-pyridyl)pyridinium salts, which can then be converted to the desired 2-aminopyridine (B139424). researchgate.netthieme-connect.com The ability to control the site of functionalization is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. nih.gov

For polyfunctionalized pyridines, controlling selectivity is even more critical. For instance, in the synthesis of substituted nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidines from 3,5-diamino-1,2,4-triazole, the reaction conditions can be tuned to achieve high regioselectivity, yielding specific isomers. rsc.org Similarly, catalytic systems are being developed for the selective carbocyanation of 2-azadienes, providing access to functionalized α-amino nitriles with high chemo- and regioselectivity. nih.gov Applying such selective methodologies to this compound would enable the targeted synthesis of derivatives with unique substitution patterns, which is essential for fine-tuning their biological or material properties.

Application of Machine Learning and AI in Predictive Chemistry for Compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. rjptonline.org These computational tools can analyze vast datasets to predict reaction outcomes, molecular properties, and even design novel molecules with desired characteristics. nih.govyoutube.com For a scaffold like this compound, AI and ML can accelerate the design-make-test-analyze cycle significantly. youtube.com

One major application is in reaction prediction. ML models, particularly deep neural networks, can be trained on extensive databases of chemical reactions to predict the products of new transformations. researchgate.net This can help chemists to identify promising synthetic routes and avoid unproductive experiments. Furthermore, ML models are being developed to predict reaction yields, which can guide the optimization of reaction conditions. rjptonline.orgresearchgate.net